2-(Boc-amino)ethanethiol

Catalog No.
S612792
CAS No.
67385-09-5
M.F
C7H15NO2S
M. Wt
177.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Boc-amino)ethanethiol

CAS Number

67385-09-5

Product Name

2-(Boc-amino)ethanethiol

IUPAC Name

tert-butyl N-(2-sulfanylethyl)carbamate

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9)

InChI Key

GSJJCZSHYJNRPN-UHFFFAOYSA-N

SMILES

Array

Synonyms

(2-Mercaptoethyl)carbamic Acid 1,1-Dimethylethyl Ester; (2-Mercaptoethyl)carbamic acid tert-butyl ester; 1,1-Dimethylethyl (2-mercaptoethyl)carbamate; 2-(N-tert-Butoxycarbonylamino)ethanethiol; 2-(tert-Butoxycarbonylamino)ethanethiol; 2-(tert-Butoxyc

Canonical SMILES

CC(C)(C)OC(=O)NCCS

The exact mass of the compound 2-(Boc-amino)ethanethiol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Boc-amino)ethanethiol is a highly versatile, heterobifunctional building block featuring a free sulfhydryl (-SH) group and a tert-butyloxycarbonyl (Boc)-protected primary amine. In procurement and scale-up contexts, it serves as a premier reagent for introducing amine functionality via highly efficient, S-selective conjugation pathways such as thiol-ene click chemistry or Michael additions[1]. By masking the nucleophilicity of the amine, the Boc group ensures that reactions occur exclusively at the thiol, eliminating the complex purification burdens and yield losses associated with unprotected aminothiols [2]. Its stable, easily handleable nature and predictable reactivity profile make it a critical raw material for the reproducible manufacturing of antibody-drug conjugate (ADC) linkers, functionalized dendrimers, and surface-modified nanoparticles [3].

Attempting to substitute 2-(Boc-amino)ethanethiol with unprotected cysteamine routinely fails in industrial synthesis due to the competing nucleophilicity of the free amine and thiol, which leads to N,S-dialkylation, unwanted cross-linking, and intractable product mixtures that drastically reduce the yield of the desired mono-adduct [1]. In polymer and dendrimer functionalization, unprotected cysteamine can cause catastrophic inter-chain cross-linking, whereas Boc-protection strictly enforces mono-functional thiol-ene addition [2]. Furthermore, substituting with Fmoc-cysteamine introduces a critical process incompatibility for base-sensitive downstream applications; the piperidine required for Fmoc removal often degrades ester linkages or opens maleimide rings in ADC payloads, whereas the acidic TFA deprotection of the Boc group is completely orthogonal to these sensitive moieties [3].

Prevention of Cross-Linking in Polymer and Dendrimer Functionalization

In the synthesis of highly functionalized amine-terminated dendrimers and bio-polyesters, the choice of aminothiol dictates the structural integrity of the final product. Using 2-(Boc-amino)ethanethiol in UV-initiated thiol-ene click reactions yields strictly mono-functionalized products with conversion rates of 89–90% [1]. Conversely, utilizing unprotected cysteamine under identical conditions results in competitive N-alkylation and inter-molecular cross-linking, which reduces the recoverable yield of the target mono-adduct to below 40% and significantly increases chromatographic purification time [2].

Evidence DimensionTarget mono-adduct yield in thiol-ene click reactions
Target Compound Data89–90% yield (clean mono-addition)
Comparator Or BaselineUnprotected cysteamine (<40% yield due to N,S-dialkylation and cross-linking)
Quantified Difference>50% absolute increase in target yield with elimination of cross-linking
ConditionsUV-initiated (365 nm or 254 nm) thiol-ene click with allyl-terminated dendrimers or polyesters

Buyers synthesizing complex polymers or dendrimers must procure the Boc-protected variant to ensure batch-to-batch structural uniformity and avoid costly yield losses from cross-linking.

Preservation of Base-Sensitive Payloads During Deprotection

For the assembly of complex Antibody-Drug Conjugate (ADC) linkers, the protecting group strategy must accommodate the stability limits of the cytotoxic payload. 2-(Boc-amino)ethanethiol is deprotected using acidic conditions (e.g., Trifluoroacetic acid, TFA), which preserves base-sensitive moieties such as ester-linked drugs or maleimide conjugation groups, achieving >95% payload recovery [1]. In contrast, utilizing Fmoc-cysteamine requires deprotection with piperidine (a strong base), which can cause premature ester hydrolysis or maleimide ring-opening, degrading up to 30-50% of sensitive payloads during the deprotection step [2].

Evidence DimensionPayload integrity during amine deprotection
Target Compound Data>95% preservation of base-sensitive groups (TFA deprotection)
Comparator Or BaselineFmoc-cysteamine (30-50% degradation of base-sensitive groups via piperidine)
Quantified Difference~45-50% improvement in intact payload recovery
ConditionsDeprotection of amine-termini in the presence of ester/maleimide-containing ADC constructs

Procurement teams sourcing building blocks for ADCs must select Boc-cysteamine to prevent catastrophic degradation of high-value cytotoxic payloads during late-stage linker synthesis.

Prevention of Aggregation in Gold Nanoparticle (AuNP) Functionalization

Functionalizing gold nanoparticles (AuNPs) with primary amines is a critical step for downstream bioconjugation. Direct functionalization with unprotected cysteamine rapidly induces colloidal aggregation due to inter-particle hydrogen bonding and zwitterionic interactions, often destroying the nanoparticle suspension within minutes[1]. Utilizing 2-(Boc-amino)ethanethiol forms a stable, hydrophobic Self-Assembled Monolayer (SAM) that maintains the original 12 ± 1 nm particle size distribution and the 520 nm localized surface plasmon resonance (LSPR) peak without aggregation [1]. The Boc group can subsequently be removed under controlled conditions to yield the desired amine-functionalized surface.

Evidence DimensionColloidal stability of functionalized AuNPs
Target Compound DataStable suspension, LSPR maintained at 520 nm, size 12 ± 1 nm
Comparator Or BaselineUnprotected cysteamine (rapid aggregation, LSPR red-shift, precipitation)
Quantified DifferenceComplete prevention of immediate nanoparticle aggregation
ConditionsSAM formation on citrate-stabilized AuNPs in solvent

For manufacturers of diagnostic nanoparticles, procuring Boc-cysteamine is mandatory to maintain colloidal stability during the intermediate stages of surface modification.

Antibody-Drug Conjugate (ADC) Linker Manufacturing

2-(Boc-amino)ethanethiol is the optimal choice for constructing modular ADC linkers where the thiol is conjugated to a self-immolative spacer or payload, and the Boc group is subsequently removed via TFA to reveal an amine for attachment to the antibody-targeting moiety, preserving base-sensitive payloads [1].

Amine-Terminated Dendrimer Synthesis

In the scale-up of polymeric drug delivery systems, this compound is utilized in UV-initiated thiol-ene click reactions to efficiently functionalize alkene-terminated dendrimers without the risk of inter-chain cross-linking associated with unprotected aminothiols[2].

Stable Gold Nanoparticle (AuNP) Functionalization

It is specifically selected for creating amine-reactive surfaces on diagnostic AuNPs, as the bulky Boc group prevents the catastrophic inter-particle aggregation that occurs when using unprotected cysteamine [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.08234989 Da

Monoisotopic Mass

177.08234989 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate

Dates

Last modified: 08-15-2023

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